S-(1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-L-cysteine
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Overview
Description
®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid is a compound of significant interest in the fields of chemistry and biochemistry. This compound features a unique structure that combines an amino acid with a modified pyrimidine ring, making it a valuable subject for research in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and pyrimidine derivatives.
Coupling Reaction: The amino acid is coupled with the pyrimidine derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.
Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with the intermediate product.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Synthesis of Complex Molecules:
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine:
Drug Development: Research is ongoing to explore the compound’s potential as a therapeutic agent, especially in the treatment of diseases related to pyrimidine metabolism.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context of the research.
Comparison with Similar Compounds
(S)-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid: The racemic mixture containing both enantiomers.
Uniqueness:
Chirality: The ®-enantiomer exhibits specific interactions with chiral environments, making it distinct from its (S)-enantiomer and racemic mixture.
Biological Activity: The ®-enantiomer may have unique biological activities and therapeutic potential compared to its counterparts.
This detailed article provides a comprehensive overview of ®-2-Amino-3-((1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)propanoic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67797-19-7 |
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Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methyl-2,4-dioxopyrimidin-5-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H11N3O4S/c1-11-2-5(6(12)10-8(11)15)16-3-4(9)7(13)14/h2,4H,3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
InChI Key |
SFFCGRDIANKHKE-BYPYZUCNSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)SCC(C(=O)O)N |
Origin of Product |
United States |
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